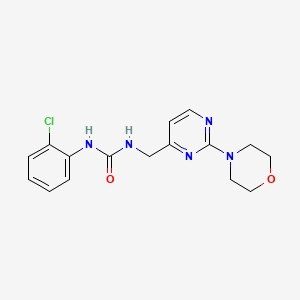
1-(2-Chlorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea, also known as TAK-659, is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Applications De Recherche Scientifique
Herbicidal Activity
Research into substituted phenyltetrahydropyrimidinones, which share a structural resemblance with the compound , indicates their role as preemergence herbicides. These compounds act by inhibiting carotenoid biosynthesis at the phytoene desaturase step, leading to chlorosis. The activity is influenced by specific structural modifications, suggesting that certain substitutions can enhance herbicidal efficacy (Babczinski, Blunck, Sandmann, Shiokawa, & Yasui, 1995).
Corrosion Inhibition
Studies on Mannich bases derived from urea have shown their effectiveness as corrosion inhibitors for mild steel surfaces in acidic environments. This suggests potential applications of similar compounds in protecting industrial materials against corrosion (Jeeva, Prabhu, Boobalan, & Rajesh, 2015).
Synthesis Methodologies
The synthetic approaches to creating various urea derivatives, including methods for the formation of pyrimidinones and related compounds, have been explored. Such research highlights the versatility of urea derivatives in chemical synthesis, offering pathways to a wide range of compounds with potential applications in pharmaceuticals and agrochemicals (Bonacorso, Lopes, Wastowski, Zanatta, & Martins, 2003).
Medicinal Chemistry
Urea derivatives have been investigated for their potential in medicinal chemistry, including as inhibitors of specific enzymes or receptors. For example, certain urea compounds have been studied for their activity against enzymes like acetylcholinesterase, suggesting potential therapeutic applications (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995). Additionally, research into urea derivatives as allosteric antagonists for cannabinoid receptors indicates their relevance in developing new treatments for CNS diseases (Wang, Horswill, Whalley, & Stephens, 2011).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O2/c17-13-3-1-2-4-14(13)21-16(23)19-11-12-5-6-18-15(20-12)22-7-9-24-10-8-22/h1-6H,7-11H2,(H2,19,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBUOQOQZONJGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=N2)CNC(=O)NC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(furan-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2398308.png)
![N-(4-chlorobenzyl)-2-{4-[4-(methylsulfanyl)phenyl]-2,5-dioxo-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B2398310.png)
![Tert-butyl 3-[ethyl-[4-(prop-2-enoylamino)benzoyl]amino]piperidine-1-carboxylate](/img/structure/B2398311.png)
![1-Cyclohexyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2398312.png)
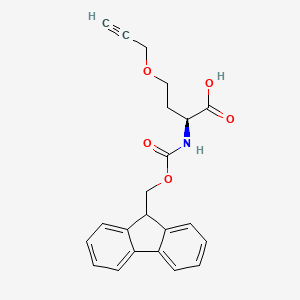
![Methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2398314.png)
![N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2398315.png)
![N-methyl-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2398317.png)
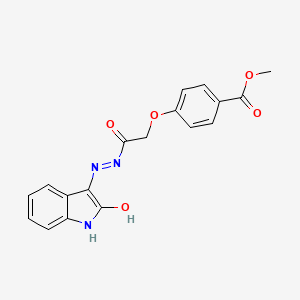
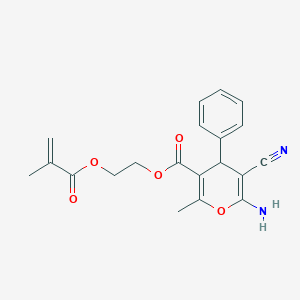
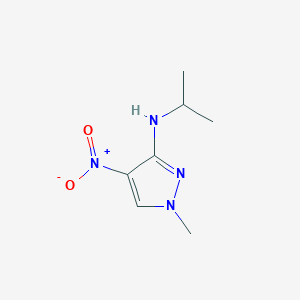
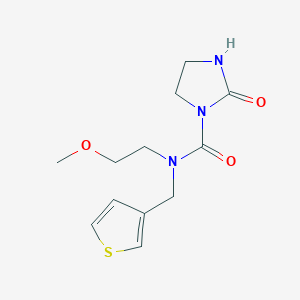

![5-Chloro-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2398327.png)